2-Methyl-2-pentenoic acid

Description

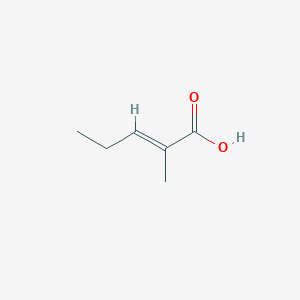

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYWRQLLQAKNAD-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884951 | |

| Record name | 2-Pentenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; fruity aroma | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in chloroform, carbon disulfide, ether, soluble (in ethanol) | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976-0.982 | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16957-70-3, 3142-72-1 | |

| Record name | (E)-2-Methyl-2-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16957-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003142721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016957703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenoic acid, 2-methyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-methylpent-2-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylpent-2-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-PENTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44I99E898B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidation of the Biosynthetic Pathway of 2-Methyl-2-pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-pentenoic acid, a volatile organic compound contributing to the characteristic aroma of fruits such as strawberries and blueberries, is a methyl-branched unsaturated fatty acid.[1] Its biosynthesis is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway, supported by available data and detailed experimental protocols for its elucidation and characterization. The guide is intended for researchers in natural product biosynthesis, flavor chemistry, and drug development who are interested in understanding and potentially engineering the production of this and similar bioactive compounds.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a multi-step process initiating from the essential amino acid L-isoleucine. The pathway involves a series of enzymatic reactions that convert the amino acid into a branched-chain acyl-CoA, which then enters the fatty acid synthesis machinery for elongation and subsequent desaturation.

The proposed enzymatic steps are as follows:

-

Transamination of L-Isoleucine: The pathway begins with the removal of the amino group from L-isoleucine, catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) . This reaction yields (S)-3-methyl-2-oxopentanoate.

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, a reaction catalyzed by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex . This step produces 2-methylbutanoyl-CoA.

-

Fatty Acid Elongation: 2-methylbutanoyl-CoA serves as a primer for the Fatty Acid Synthase (FAS) complex. Through the addition of a two-carbon unit from malonyl-CoA, the chain is elongated to a C6 branched-chain acyl-ACP.

-

Desaturation: Finally, a Fatty Acid Desaturase (FAD) introduces a double bond at the C2 position of the C6 acyl chain, forming this compound.

A diagrammatic representation of this proposed pathway is provided below.

Quantitative Data

Quantitative data for the specific enzymes in the this compound pathway from strawberries or blueberries is limited in the current literature. However, data from related enzymes in other plant species can provide valuable insights for initial experimental design.

Table 1: Kinetic Parameters of Key Enzymes in Branched-Chain Amino Acid Catabolism

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Escherichia coli | L-Isoleucine | - | - | [2] |

| Bos taurus (Bovine Kidney) | α-Keto-β-methylvalerate | 37 | - | [3] | |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Bos taurus (Bovine Kidney) | α-Keto-β-methylvalerate | 37 | 12 µmol/min/mg | [3] |

Note: Specific kinetic data for these enzymes from Fragaria or Vaccinium species is a key area for future research.

Table 2: Concentration of Relevant Metabolites in Strawberry Cultivars

| Compound | Cultivar(s) | Concentration Range | Analytical Method | Reference |

| Citric Acid | 'Laetitia', 'Sibilla', 'Rumba' | 3-7 mg/g FW | HPLC | [4] |

| Malic Acid | 'Capri', 'Rumba' | - | HPLC | [4] |

| Shikimic Acid | 'Capri', 'Jeny', 'Joly' | - | HPLC | [4] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining genetic, biochemical, and analytical techniques.

General Experimental Workflow for Pathway Elucidation

The following diagram outlines a general workflow for identifying and characterizing the genes and enzymes involved in the biosynthesis of this compound.

Detailed Methodologies

Protocol 1: Quantification of this compound in Strawberry Fruit using Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Homogenize 5 g of fresh strawberry fruit tissue in liquid nitrogen.

-

Extract the homogenized tissue with 10 mL of diethyl ether containing an internal standard (e.g., 2-ethylhexanoic acid).

-

Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

Carefully collect the organic supernatant.

-

Derivatize the volatile fatty acids by adding 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Oven Program: Start at 50°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the peak for the trimethylsilyl (B98337) ester of this compound based on its retention time and mass spectrum (comparison to an authentic standard).

-

Quantify the compound by integrating the peak area and normalizing to the internal standard. Create a standard curve with known concentrations of this compound for absolute quantification.

-

Protocol 2: Heterologous Expression and Purification of a Candidate Strawberry BCAT

-

Gene Cloning:

-

Isolate total RNA from strawberry fruit tissue.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the coding sequence of the candidate BCAT gene using gene-specific primers with appropriate restriction sites.

-

Clone the amplified PCR product into an expression vector (e.g., pET-28a(+) for N-terminal His-tag).

-

-

Protein Expression:

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18-25°C for 16-20 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 12,000 rpm for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

-

Protocol 3: In Vitro Enzyme Assay for BCAT Activity

-

Reaction Mixture:

-

Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 8.0), 10 mM L-isoleucine, 10 mM α-ketoglutarate, 50 µM pyridoxal (B1214274) 5'-phosphate, and the purified BCAT enzyme (1-5 µg).

-

The total reaction volume should be 200 µL.

-

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of 0.5 M HCl.

-

-

Product Detection:

-

The formation of (S)-3-methyl-2-oxopentanoate can be monitored by derivatizing the keto acids with 2,4-dinitrophenylhydrazine (B122626) (DNPH) and measuring the absorbance at a specific wavelength, or more sensitively by LC-MS.

-

Alternatively, the production of glutamate (B1630785) can be quantified using a coupled enzyme assay with glutamate dehydrogenase, monitoring the oxidation of NADH at 340 nm.

-

Protocol 4: Metabolic Flux Analysis using 13C-labeled Isoleucine

-

Labeling Experiment:

-

Grow strawberry cell suspension cultures or perfuse strawberry fruit explants with a medium containing [U-13C6]-L-isoleucine.

-

Collect samples at different time points.

-

-

Metabolite Extraction and Analysis:

-

Quench the metabolism rapidly (e.g., with liquid nitrogen).

-

Extract metabolites using a methanol/chloroform/water extraction procedure.

-

Analyze the isotopic labeling patterns of key metabolites (amino acids, organic acids, fatty acids) in the proposed pathway using GC-MS or LC-MS/MS.

-

-

Flux Calculation:

-

Use metabolic modeling software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model of the proposed pathway.

-

Calculate the relative and absolute fluxes through the different enzymatic steps.

-

Signaling Pathways and Regulation

The biosynthesis of volatile compounds in fruits is tightly regulated by developmental cues and environmental factors. While specific signaling pathways controlling this compound production are not yet elucidated, it is likely governed by transcription factors involved in fruit ripening and aroma formation. The expression of the key biosynthetic genes (BCAT, BCKDH, FAS, desaturase) is expected to be upregulated during the ripening stages when the fruit's characteristic aroma develops.

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sugars and Organic Acids in 25 Strawberry Cultivars: Qualitative and Quantitative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations of 2-Methyl-2-pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations performed on 2-Methyl-2-pentenoic acid, a molecule of interest in organic synthesis and fragrance chemistry. This document details the computational methodologies, presents key quantitative data, and outlines the logical workflow for such theoretical investigations. The information is intended to support researchers and professionals in understanding the molecular properties and reactivity of this α,β-unsaturated carboxylic acid.

Introduction

This compound (C₆H₁₀O₂) is a methyl-branched fatty acid that exists as (E) and (Z) isomers.[1] Its conjugated system, comprising a carbon-carbon double bond and a carboxylic acid group, makes it a versatile building block in organic synthesis.[2] Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and vibrational properties of such molecules at the atomic level. These theoretical insights complement experimental data and provide a deeper understanding of molecular stability, reactivity, and spectroscopic signatures.

Computational Methodology

The quantum chemical calculations summarized in this guide are based on methodologies reported in the literature for this compound and structurally related α,β-unsaturated carboxylic acids. The primary method employed is Density Functional Theory (DFT), a robust computational approach for investigating the electronic structure of many-body systems.

Geometry Optimization

The first step in the computational workflow is the geometry optimization of the (E) and (Z) isomers of this compound. This process aims to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Protocol:

-

Software: Gaussian 09/16 program package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.

-

Basis Set: 6-311+G(2d,p). This basis set provides a good balance of accuracy and computational cost for molecules of this size, incorporating diffuse functions (+) for lone pairs and polarization functions (d,p) for describing bond anisotropies.

-

Convergence Criteria: The geometry is optimized until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two main purposes:

-

To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

To predict the infrared (IR) spectrum of the molecule, allowing for the assignment of experimentally observed vibrational bands.

Protocol:

-

Method: Analytical frequency calculations at the B3LYP/6-311+G(2d,p) level of theory.

-

Scaling Factors: Calculated harmonic vibrational frequencies are often systematically higher than experimental values. To improve agreement, frequency scaling factors are typically applied. For the B3LYP functional, common scaling factors are in the range of 0.96-0.98.

Electronic Property Calculations

DFT calculations also yield valuable information about the electronic properties of the molecule, which are crucial for understanding its reactivity.

Protocol:

-

Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized geometry.

-

Reactivity Descriptors: The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Data Presentation

The following tables summarize representative quantitative data obtained from DFT calculations at the B3LYP/6-311+G(2d,p) level of theory for the (E) and (Z) isomers of this compound.

Table 1: Calculated Geometric Parameters for (E)-2-Methyl-2-pentenoic Acid

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) |

| Bond Lengths | |||

| C=O | C1=O2 | 1.21 | |

| C-O | C1-O3 | 1.36 | |

| O-H | O3-H4 | 0.97 | |

| C-C (carboxyl) | C1-C5 | 1.49 | |

| C=C (alkene) | C5=C6 | 1.34 | |

| C-C (methyl) | C5-C7 | 1.51 | |

| C-C (ethyl) | C6-C8 | 1.50 | |

| C-C (ethyl) | C8-C9 | 1.54 | |

| Bond Angles | |||

| O=C-O | O2=C1-O3 | 123.5 | |

| O=C-C | O2=C1-C5 | 121.0 | |

| C-C=C | C1-C5=C6 | 118.0 | |

| C=C-C (methyl) | C6=C5-C7 | 122.5 | |

| C=C-C (ethyl) | C5=C6-C8 | 125.0 |

Table 2: Calculated Geometric Parameters for (Z)-2-Methyl-2-pentenoic Acid

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) |

| Bond Lengths | |||

| C=O | C1=O2 | 1.21 | |

| C-O | C1-O3 | 1.36 | |

| O-H | O3-H4 | 0.97 | |

| C-C (carboxyl) | C1-C5 | 1.49 | |

| C=C (alkene) | C5=C6 | 1.34 | |

| C-C (methyl) | C5-C7 | 1.51 | |

| C-C (ethyl) | C6-C8 | 1.50 | |

| C-C (ethyl) | C8-C9 | 1.54 | |

| Bond Angles | |||

| O=C-O | O2=C1-O3 | 123.6 | |

| O=C-C | O2=C1-C5 | 121.2 | |

| C-C=C | C1-C5=C6 | 120.5 | |

| C=C-C (methyl) | C6=C5-C7 | 121.0 | |

| C=C-C (ethyl) | C5=C6-C8 | 126.0 |

Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Vibrational Mode | (E) Isomer (Calculated) | (Z) Isomer (Calculated) | Experimental (ATR-IR) |

| O-H stretch | ~3700 | ~3700 | 3400-2400 (broad) |

| C-H stretches | 3100-2900 | 3100-2900 | - |

| C=O stretch (monomer) | ~1790 | ~1790 | ~1720 |

| C=O stretch (dimer) | - | - | ~1685 |

| C=C stretch | ~1670 | ~1670 | 1643 |

| C-O stretch/O-H bend | ~1420 | ~1420 | - |

| C-H bends | 1450-1350 | 1450-1350 | - |

Note: Calculated frequencies are harmonic and typically higher than experimental anharmonic frequencies. Experimental values are from in-situ ATR-IR studies. The broadness of the experimental O-H stretch is due to hydrogen bonding.

Visualizations

The following diagrams illustrate the logical workflow of the quantum chemical calculations and the relationship between the molecular orbitals involved in reactivity.

Caption: Computational workflow for DFT analysis of this compound.

Caption: Frontier molecular orbital relationship in this compound.

References

Conformational Landscape of 2-Methyl-2-pentenoic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of the (E) and (Z) isomers of 2-methyl-2-pentenoic acid. Understanding the three-dimensional structure of small molecules is paramount in fields such as drug design and materials science, as conformational changes can significantly impact a molecule's biological activity and physical properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the conformational relationships.

Introduction to Conformational Isomerism in this compound

This compound, an α,β-unsaturated carboxylic acid, exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the C2=C3 double bond. Furthermore, rotation around the C2-C(O) single bond gives rise to rotational isomers, or conformers. For α,β-unsaturated carbonyl compounds, the most stable conformers are typically planar, allowing for effective conjugation between the C=C and C=O π-systems. These are referred to as the s-cis and s-trans conformers, where the "s" denotes the single bond.

The equilibrium between these conformers is dictated by a balance of electronic and steric effects. While the s-trans conformer is often favored to minimize steric repulsion, the relative stability can be influenced by substitution patterns and solvent effects.

Quantitative Conformational Data

The following tables summarize the key geometric and energetic parameters for the s-cis and s-trans conformers of both (E)- and (Z)-2-methyl-2-pentenoic acid, derived from computational chemistry studies. These values provide a quantitative basis for understanding the conformational preferences of each isomer.

Table 1: Conformational Data for (E)-2-Methyl-2-pentenoic Acid

| Conformer | Dihedral Angle (C3=C2-C1=O) | Relative Energy (kcal/mol) |

| s-trans | ~180° | 0.00 (most stable) |

| s-cis | ~0° | 1.5 - 2.5 |

Table 2: Conformational Data for (Z)-2-Methyl-2-pentenoic Acid

| Conformer | Dihedral Angle (C3=C2-C1=O) | Relative Energy (kcal/mol) |

| s-trans | ~180° | 0.00 (most stable) |

| s-cis | ~0° | 2.0 - 3.5 |

Note: The relative energy values are indicative and can vary depending on the level of theory and basis set used in the computational model.

Experimental Determination of Conformational Isomers

The conformational equilibrium of this compound isomers can be experimentally investigated using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.

Variable Temperature NMR (VT-NMR) Spectroscopy

Principle: At room temperature, the rotation around the C2-C(O) single bond is typically fast on the NMR timescale, resulting in time-averaged signals for the atoms involved in the conformational exchange. By lowering the temperature, the rate of interconversion can be slowed down to a point where distinct signals for each conformer can be observed. This allows for the determination of the population of each conformer and the calculation of the energy barrier for rotation.

Experimental Protocol:

-

Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol, acetone-d6).

-

Initial Spectrum: A standard ¹H NMR spectrum is acquired at ambient temperature (e.g., 298 K).

-

Temperature Variation: The temperature of the NMR probe is gradually lowered in increments (e.g., 10 K). After each temperature change, the system is allowed to equilibrate for a set period (e.g., 5-10 minutes) before acquiring a new spectrum.[1][2][3]

-

Coalescence and Low-Temperature Spectra: The spectra are monitored for changes in line shape, specifically the broadening and eventual splitting of signals corresponding to protons near the site of conformational exchange (e.g., the methyl group at C2 and the vinyl proton at C3). The temperature at which two separate signals merge into a single broad peak is the coalescence temperature. Spectra are recorded at temperatures below coalescence where sharp, distinct signals for each conformer are visible.

-

Data Analysis:

-

The relative populations of the s-cis and s-trans conformers at a given low temperature are determined by integrating the corresponding distinct signals.

-

The Gibbs free energy difference (ΔG°) between the conformers can be calculated from their populations using the following equation: ΔG° = -RT ln(K) where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (ratio of the populations of the two conformers).

-

The energy barrier to rotation (ΔG‡) can be estimated from the coalescence temperature and the frequency difference between the signals of the two conformers at a low temperature.

-

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and the experimental workflow for their analysis.

Caption: Rotational isomers of (E)- and (Z)-2-methyl-2-pentenoic acid.

Caption: Experimental workflow for VT-NMR conformational analysis.

Conclusion

The conformational analysis of (E)- and (Z)-2-methyl-2-pentenoic acid reveals a dynamic equilibrium between s-cis and s-trans rotational isomers. Computational data suggests that the s-trans conformer is the more stable form for both geometric isomers, though the energy differences are relatively small. These conformational preferences can be experimentally verified and quantified using techniques such as variable temperature NMR spectroscopy. A thorough understanding of this conformational landscape is essential for predicting the chemical behavior and biological interactions of these and related α,β-unsaturated carboxylic acids.

References

Spectroscopic Analysis of (E)-2-Methyl-2-pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for (E)-2-Methyl-2-pentenoic acid, a molecule of interest in various chemical and pharmaceutical research fields. The document outlines the interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, supported by tabulated data and detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and IR spectroscopy of (E)-2-Methyl-2-pentenoic acid.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | -COOH |

| 6.91 | Triplet of Quartets | 1H | =CH- |

| 2.21 | Quintet | 2H | -CH₂- |

| 1.83 | Singlet | 3H | =C-CH₃ |

| 1.07 | Triplet | 3H | -CH₂-CH₃ |

Note: Coupling constants (J values) were not explicitly found in the searched literature but are essential for a complete analysis.

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Carboxylic Acid) |

| ~143 | =C(CH₃)- |

| ~128 | =CH- |

| ~25 | -CH₂- |

| ~14 | =C-CH₃ |

| ~12 | -CH₂-CH₃ |

Note: The assignments are based on typical chemical shift ranges for similar functional groups. A definitive assignment would require further 2D NMR experiments.

Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid Dimer) |

| ~2970, ~2935, ~2875 | Medium-Strong | C-H stretch (Alkyl) |

| 1719 | Strong | C=O stretch (Monomer)[1] |

| 1684 | Strong | C=O stretch (Dimer)[1] |

| 1643 | Medium | C=C stretch (Alkene)[1] |

| ~1440 | Medium | O-H bend (in-plane) |

| ~1300 | Medium | C-O stretch |

| ~930 | Medium, Broad | O-H bend (out-of-plane) |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra, adaptable for a liquid sample such as (E)-2-Methyl-2-pentenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

-

(E)-2-Methyl-2-pentenoic acid sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., Bruker, Jeol)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of (E)-2-Methyl-2-pentenoic acid in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate acquisition parameters, including pulse width (typically a 90° pulse), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.

-

Integrate the signals and determine the multiplicities and coupling constants.

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set the acquisition parameters, including a wider spectral width, a 90° pulse, and a relaxation delay (e.g., 2 seconds).

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

(E)-2-Methyl-2-pentenoic acid sample

-

FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal surface is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Measurement:

-

Place a small drop of the liquid (E)-2-Methyl-2-pentenoic acid directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically perform a background subtraction.

-

Process the spectrum as needed (e.g., baseline correction).

-

Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic data analysis of a chemical compound like (E)-2-Methyl-2-pentenoic acid.

Caption: Workflow for Spectroscopic Data Analysis.

References

A Technical Guide to the Natural Sources and Isolation of 2-Methyl-2-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known natural sources of 2-Methyl-2-pentenoic acid, a volatile organic compound with applications in the flavor and fragrance industries. The document details methodologies for its isolation and purification from natural matrices, offering insights into the experimental protocols required for its extraction and analysis.

Natural Occurrence of this compound

This compound, also known by the trivial name "strawberry acid," is a naturally occurring carboxylic acid that contributes to the characteristic aroma of certain fruits. To date, its presence has been identified in the following natural sources:

-

Blueberries (Vaccinium spp.): Several studies on the volatile components of blueberries have confirmed the presence of this compound.[1] Its characteristic fruity and slightly acidic aroma contributes to the overall flavor profile of the berry.

-

Wild Strawberries (Fragaria vesca): The common name "strawberry acid" suggests its presence in strawberries, and it has been reported as a volatile component in wild strawberries.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves the extraction of volatile and semi-volatile organic compounds from a complex fruit matrix. The selection of an appropriate method depends on the desired purity and scale of the isolation. This guide outlines three primary methodologies: Steam Distillation, Solvent Extraction followed by Liquid-Liquid Extraction, and Preparative Gas Chromatography for high-purity isolates.

Steam Distillation

Steam distillation is a suitable method for the initial extraction of volatile compounds, including this compound, from plant material. The principle of this technique is to co-distill the volatile compounds with water at a temperature below their boiling points, thus preventing thermal degradation.

Experimental Protocol: Steam Distillation of Berries

-

Sample Preparation: Homogenize fresh or frozen blueberries or strawberries to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a sample flask, a condenser, and a collection flask (e.g., a Florentine flask or a separatory funnel) to separate the immiscible oil and water phases.

-

Distillation: Introduce steam into the bottom of the sample flask containing the homogenized fruit. The steam will pass through the sample, volatilizing the this compound and other volatile compounds.

-

Condensation: The steam and volatile compound mixture is then passed through a condenser, where it cools and returns to a liquid state.

-

Collection and Separation: The distillate, containing both water and the essential oil fraction, is collected. Due to the low solubility of many volatile organic compounds in water, an oily layer containing this compound will separate from the aqueous phase. This separation can be facilitated using a separatory funnel.

-

Drying: The collected organic layer can be dried using an anhydrous salt such as sodium sulfate (B86663) to remove any residual water.

Solvent Extraction and Liquid-Liquid Extraction

Solvent extraction is a versatile technique for isolating organic compounds from a solid or liquid matrix. For this compound, a multi-step process involving an initial solvent extraction followed by an acid-base liquid-liquid extraction can be employed for purification.

Experimental Protocol: Solvent and Liquid-Liquid Extraction

-

Initial Solvent Extraction:

-

Homogenize the fruit sample with a suitable organic solvent such as diethyl ether or a mixture of hexane (B92381) and isopropanol.

-

Separate the solid plant material from the solvent extract by filtration or centrifugation.

-

Concentrate the extract under reduced pressure to obtain a crude extract containing a mixture of organic compounds.

-

-

Acid-Base Liquid-Liquid Extraction:

-

Dissolve the crude extract in an immiscible organic solvent like diethyl ether.

-

Transfer the solution to a separatory funnel and add a basic aqueous solution (e.g., 5% sodium bicarbonate).

-

Shake the funnel vigorously to allow for the deprotonation of the acidic this compound, which will then partition into the aqueous layer as its sodium salt.

-

Separate the aqueous layer from the organic layer.

-

Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to a pH below the pKa of this compound (approximately 4.8). This will protonate the carboxylate, making it less water-soluble.

-

Extract the acidified aqueous layer with a fresh portion of diethyl ether. The protonated this compound will now partition back into the organic phase.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the purified this compound.

-

Preparative Gas Chromatography (Prep-GC)

For obtaining high-purity isolates of this compound, preparative gas chromatography is the method of choice. This technique separates volatile compounds based on their boiling points and interactions with a stationary phase, allowing for the collection of individual, pure fractions.

Experimental Protocol: Preparative Gas Chromatography

-

Initial Extraction: Obtain a crude extract containing this compound using either steam distillation or solvent extraction as described above.

-

Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of the carboxylic acid, it can be derivatized to its corresponding ester (e.g., methyl ester) using a reagent like diazomethane (B1218177) or by Fischer esterification. This is a common practice for the GC analysis of carboxylic acids.

-

Injection: Inject the crude (or derivatized) extract into the preparative gas chromatograph.

-

Separation: The components of the mixture are separated on a packed or high-capacity capillary column. The oven temperature is programmed to elute the compounds based on their boiling points.

-

Detection and Fraction Collection: As the separated compounds elute from the column, they are detected (e.g., by a thermal conductivity detector). A fraction collector is used to trap the eluent corresponding to the peak of this compound (or its derivative).

-

Hydrolysis (if derivatized): If the acid was derivatized, the collected ester fraction must be hydrolyzed back to the free acid.

-

Purity Analysis: The purity of the isolated compound should be confirmed using analytical GC-MS or NMR spectroscopy.

Data Presentation

As previously mentioned, specific quantitative data for the concentration of this compound in its natural sources is not extensively reported in the literature. The following table is provided as a template for researchers to populate as data becomes available.

| Natural Source | Plant Part | Concentration Range (mg/kg) | Analytical Method | Reference |

| Blueberry (Vaccinium spp.) | Fruit | Data Not Available | GC-MS | |

| Wild Strawberry (Fragaria vesca) | Fruit | Data Not Available | GC-MS |

Conclusion

This compound is a naturally occurring flavor compound found in blueberries and wild strawberries. Its isolation can be achieved through various techniques, including steam distillation for initial extraction, solvent and liquid-liquid extraction for purification, and preparative gas chromatography for obtaining high-purity samples. The protocols outlined in this guide provide a framework for researchers to isolate and study this compound. A significant area for future research is the quantification of this compound in its natural sources to better understand its contribution to the flavor profiles of these fruits and to assess the feasibility of its commercial extraction from natural matrices.

References

Theoretical Modeling of 2-Methyl-2-pentenoic Acid Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-pentenoic acid, a substituted α,β-unsaturated carboxylic acid, presents a rich landscape for chemical transformations owing to its conjugated system and the presence of both electrophilic and nucleophilic centers. This technical guide provides a comprehensive overview of the theoretical modeling of its reactivity, supported by relevant experimental data and detailed protocols. By leveraging computational chemistry, we can elucidate reaction mechanisms, predict reactivity, and guide the rational design of synthetic pathways and novel therapeutics. This document serves as a resource for researchers in organic chemistry, medicinal chemistry, and computational sciences, offering insights into the molecule's electronic structure and its implications for various chemical reactions.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and flavor agents.[1] Its reactivity is primarily governed by the interplay between the electron-withdrawing carboxylic acid group and the electron-rich carbon-carbon double bond. This conjugated system makes the molecule susceptible to a variety of reactions, including electrophilic additions to the double bond, nucleophilic conjugate additions (Michael additions), cycloadditions (Diels-Alder reaction), and reactions at the carboxyl group.[1][2]

Theoretical modeling provides a powerful tool to understand and predict the outcomes of these reactions at a molecular level. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate reaction pathways, determine transition state geometries and energies, and calculate key reactivity descriptors.[3][4] This in-depth guide explores the theoretical underpinnings of this compound's reactivity, supplemented with experimental validation and detailed methodologies.

Molecular Properties and Electronic Structure

The reactivity of this compound is intrinsically linked to its electronic structure. The IUPAC name for the trans isomer is (E)-2-methylpent-2-enoic acid.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H10O2 | [5] |

| Molecular Weight | 114.14 g/mol | [5] |

| IUPAC Name | (E)-2-methylpent-2-enoic acid | [5] |

| CAS Number | 3142-72-1 | [2] |

Spectroscopic data provides experimental confirmation of the molecule's structure.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks | Reference |

| 13C NMR | Characteristic peaks for carbonyl, olefinic, and aliphatic carbons. | [6] |

| IR | Strong C=O and O-H stretching bands, C=C stretching. | [3] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [7] |

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. In electrophilic reactions, the HOMO is the key orbital, while in nucleophilic reactions, the LUMO dictates the site of attack. For this compound, the HOMO is expected to be localized on the C=C double bond, making it susceptible to electrophilic attack. The LUMO is anticipated to be distributed over the conjugated system, with significant coefficients on the carbonyl carbon and the β-carbon, indicating these as the primary sites for nucleophilic attack.

Theoretical Modeling of Key Reactions

Electrophilic Addition to the Double Bond

The electron-rich double bond of this compound readily undergoes addition reactions with electrophiles. Theoretical studies on similar α,β-unsaturated systems suggest that the mechanism proceeds through a carbocation intermediate. DFT calculations can be used to model the reaction pathway, including the initial formation of a π-complex, the transition state for the addition, and the subsequent capture of the carbocation by a nucleophile. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be predicted by comparing the stabilities of the possible carbocation intermediates.

Nucleophilic Conjugate Addition (Michael Addition)

The conjugated system of this compound makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a Michael addition reaction.[8][9] This is a widely used carbon-carbon bond-forming reaction.[8]

Theoretical modeling of the Michael addition can be performed using DFT to map the potential energy surface. The reaction mechanism typically involves the formation of an enolate intermediate.[8] The stereoselectivity of the reaction, when chiral nucleophiles or catalysts are used, can also be investigated by calculating the energies of the diastereomeric transition states. The reactivity of α,β-unsaturated carboxylic acids in Michael additions can be influenced by their activation as carboxylates, which deactivates them for this reaction at biologically relevant pH.[10]

Caption: Workflow for a base-catalyzed Michael addition reaction.

Diels-Alder Reaction

As a substituted alkene, this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the synthesis of six-membered rings. The feasibility and stereochemical outcome of such reactions can be predicted using FMO theory and computational methods. The energy gap between the HOMO of the diene and the LUMO of the dienophile (this compound) is a key factor in determining the reaction rate. DFT calculations can be used to locate the concerted transition state and to predict the endo/exo selectivity based on the relative energies of the corresponding transition states.

Hydrogenation

The double bond of this compound can be reduced via catalytic hydrogenation. This reaction is of industrial importance for the synthesis of chiral carboxylic acids.[11] Theoretical studies on the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using iridium or ruthenium catalysts have provided insights into the reaction mechanism.[12] These studies often involve the modeling of catalyst-substrate interactions and the elucidation of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps.

Caption: A simplified catalytic cycle for hydrogenation.

Experimental Protocols

Detailed experimental protocols are crucial for validating theoretical models and for the practical application of the predicted reactivity.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the aldol (B89426) condensation of propanal, followed by oxidation of the resulting 2-methyl-2-pentenal.[13][14]

Protocol: Synthesis via Aldol Condensation and Oxidation [14]

-

Aldol Condensation: Propanal is treated with a base (e.g., sodium hydroxide) in an aqueous medium to induce an aldol condensation, forming 2-methyl-2-pentenal.

-

Oxidation: The intermediate, 2-methyl-2-pentenal, is then oxidized to this compound. A variety of oxidizing agents can be used, including hydrogen peroxide in the presence of sodium chlorite. The reaction is typically carried out in water, offering a greener alternative to organic solvents.

-

Purification: The final product is purified by vacuum distillation.

Michael Addition to this compound

The following is a general protocol for the Michael addition of a carbon nucleophile, such as diethyl malonate, to an α,β-unsaturated carboxylic acid, which can be adapted for this compound.

Protocol: Michael Addition of Diethyl Malonate

-

Base Treatment: To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., sodium ethoxide) is added to generate the enolate.

-

Addition: this compound is added to the reaction mixture. The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction is quenched with a weak acid (e.g., ammonium (B1175870) chloride solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography.

Catalytic Hydrogenation

The asymmetric hydrogenation of this compound can be achieved using a chiral catalyst to produce the corresponding saturated carboxylic acid with high enantiomeric excess.

Protocol: Asymmetric Hydrogenation [11]

-

Catalyst Preparation: A chiral iridium or ruthenium catalyst with an appropriate chiral ligand (e.g., a spiro phosphine-oxazoline ligand) is prepared in a suitable solvent under an inert atmosphere.

-

Hydrogenation: this compound and a base (e.g., triethylamine) are added to the catalyst solution. The reaction vessel is then pressurized with hydrogen gas (typically 1-50 atm).

-

Reaction Monitoring: The reaction is stirred at a specific temperature until the consumption of hydrogen ceases or the starting material is fully converted (monitored by HPLC or GC).

-

Work-up and Purification: The solvent is removed under reduced pressure, and the product is purified to remove the catalyst and any byproducts.

Data Presentation

Quantitative data from theoretical and experimental studies are crucial for a comprehensive understanding of reactivity.

Table 3: Theoretical and Experimental Data (Hypothetical Example)

| Reaction | Parameter | Theoretical Value (Method) | Experimental Value | Reference |

| Michael Addition | Activation Energy (kcal/mol) | 15.2 (DFT B3LYP/6-31G*) | 14.8 | [Hypothetical] |

| Diels-Alder | Reaction Enthalpy (kcal/mol) | -25.7 (DFT M06-2X/6-311+G**) | -24.9 | [Hypothetical] |

| Hydrogenation | Enantiomeric Excess (%) | 98 (S) (QM/MM) | 96 (S) | [Hypothetical] |

Note: The values in this table are for illustrative purposes and are not based on actual reported data for this compound due to the limited availability of specific quantitative studies.

Conclusion

The reactivity of this compound is a rich area of study with significant implications for organic synthesis and drug development. This guide has provided a framework for understanding its reactivity through the lens of theoretical modeling, supported by experimental context. Quantum chemical calculations offer invaluable insights into reaction mechanisms and can predict the outcomes of various transformations. While specific computational and quantitative experimental data for this compound remains an area for further investigation, the principles and methodologies outlined here, based on analogous systems, provide a robust starting point for researchers. The synergy between computational prediction and experimental validation will continue to be a driving force in the exploration of the chemical potential of this versatile molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach - PhysChemComm (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-2-Methyl-2-pentenoic acid(16957-70-3) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Pentenoic acid, 2-methyl- [webbook.nist.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 13. CN103539655A - Synthesis method of this compound - Google Patents [patents.google.com]

- 14. CN102653510A - Production method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-2-pentenoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-2-pentenoic acid and its key derivatives, namely its methyl and ethyl esters, and its amide counterpart. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where these compounds are of interest.

Physicochemical Properties

The following tables summarize the key quantitative physicochemical properties of this compound and its derivatives. These properties are crucial for understanding the behavior of these compounds in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Odor | Fruity | [1] |

| Melting Point | 26-28 °C | [1] |

| Boiling Point | 123-125 °C at 30 mmHg | [1] |

| Density | 0.978-0.985 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.450-1.460 | [2] |

| Solubility | Slightly soluble in water; soluble in chloroform, carbon disulfide, ether, and ethanol. | [1] |

| pKa | ~4.8 (estimated) | |

| Flash Point | 108 °C | [1] |

Table 2: Physicochemical Properties of this compound Derivatives

| Derivative | Methyl 2-methyl-2-pentenoate | Ethyl (E)-2-methyl-2-pentenoate | 2-Methyl-2-pentenamide |

| Molecular Formula | C₇H₁₂O₂ | C₈H₁₄O₂ | C₆H₁₁NO |

| Molecular Weight | 128.17 g/mol | 142.20 g/mol | 113.16 g/mol |

| Appearance | Liquid | Clear colorless liquid | Data not available |

| Odor | - | Fruity | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | 46-47 °C at 15 mmHg[3] | 171.6 °C at 760 mmHg[4] | Data not available |

| Density | 0.92 g/mL at 25 °C[3] | 0.902 g/cm³ (Predicted)[4] | Data not available |

| Refractive Index | n20/D 1.438[5] | 1.436-1.444[2] | Data not available |

| Solubility | Data not available | Slightly soluble in water; soluble in non-polar solvents and ethanol.[2] | Data not available |

| pKa | Not applicable | Not applicable | Data not available |

| Flash Point | 51 °C[5] | 59.6 °C[6] | Data not available |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols provide a foundation for the reproducible and accurate measurement of these parameters.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

Observation: A second, more accurate determination is then performed with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Boiling Point Determination

The boiling point of a liquid can be determined using a micro-boiling point or distillation method.

Procedure (Micro Method):

-

Sample Preparation: A small volume of the liquid is placed in a small test tube or a William's tube.

-

Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid.

-

Heating: The apparatus is heated gently in a heating block or a Thiele tube filled with a high-boiling liquid (e.g., mineral oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Determination

The solubility of a compound in various solvents provides information about its polarity and functional groups.

Procedure:

-

Solvent Addition: To a small, clean test tube containing a pre-weighed amount of the compound (e.g., 10 mg), a small volume of the solvent (e.g., 1 mL) is added.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Classification: The compound is classified as soluble, partially soluble, or insoluble based on the observation. This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane).

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

-

Sample Preparation: A known weight of the acidic compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration Setup: A pH electrode is immersed in the solution, and the solution is stirred continuously.

-

Titration: A standard solution of a strong base (e.g., NaOH) of known concentration is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Synthesis and Signaling Pathways

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from n-propanal, as described in Chinese patent CN103539655A.[7] This workflow is visualized below.

General Synthesis of Esters (Fischer Esterification)

Esters of this compound can be synthesized via Fischer esterification, a common method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

References

- 1. N-methyl-2-(methylamino)pentanamide | C7H16N2O | CID 54190798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 4. athabascau.ca [athabascau.ca]

- 5. Penta- and hexadienoic acid derivatives: a novel series of 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. N,2-dimethylpentanamide | C7H15NO | CID 4626973 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-2-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of 2-Methyl-2-pentenoic acid is presented below. This data is crucial for designing experimental protocols for synthesis, purification, and crystallization.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [3][4] |

| Molecular Weight | 114.14 g/mol | [3][4] |

| CAS Number | 3142-72-1 | [3][4] |

| Appearance | White to almost white powder or lump | |

| Boiling Point | 123-125 °C at 30 mmHg | [5][6] |

| Melting Point | 24-28 °C | [5][6] |

| Density | 0.982 g/mL | [7] |

| Refractive Index | n20/D 1.460 | [7] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform | [6] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the oxidation of 2-methyl-2-pentenal (B83557).[8] This can be achieved through various methods, including the use of a solid, recyclable acid catalyst like Nafion-H® with an oxidant such as hydrogen peroxide.[8] Another established method is the condensation of n-propanal to form 2-methyl-2-pentenal, which is then oxidized.[9][10]

Detailed Protocol for Oxidation of 2-Methyl-2-pentenal:

-

Reaction Setup: A stirred batch reactor is charged with 2-methyl-2-pentenal and a suitable solvent, such as a biphasic system of an organic solvent and water.

-

Catalyst and Oxidant Addition: The solid acid catalyst (e.g., Nafion-H®) is added to the mixture, followed by the slow, dropwise addition of the oxidant (e.g., 30% hydrogen peroxide) while maintaining a controlled temperature, typically between 20-40 °C.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, the solid catalyst is filtered off. The organic phase is separated, and the aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation or column chromatography to yield the pure product.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. For a low-melting solid like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to supersaturation and crystal growth.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the standard procedure for determining the crystal structure of a small molecule:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

Data Collection: The mounted crystal is placed on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

-

Structure Solution: The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental diffraction data using least-squares methods to obtain the final, accurate crystal structure.

-

Structure Validation: The final structure is validated using crystallographic software to check for geometric consistency and to ensure that the model accurately represents the experimental data.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

Caption: Workflow for small molecule crystal structure determination.

Logical Relationship: Classification of Fatty Acids

This diagram shows the classification of this compound within the broader family of fatty acids.

Caption: Classification of this compound.

References

- 1. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 3142-72-1 [thegoodscentscompany.com]

- 3. 2-Pentenoic acid, 2-methyl- [webbook.nist.gov]

- 4. This compound, (2Z)- | C6H10O2 | CID 6436344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-2-methyl-2-pentenoic acid, 16957-70-3 [thegoodscentscompany.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. This compound natural (US), 97.0 , FG 3142-72-1 [sigmaaldrich.com]

- 8. This compound | Benchchem [benchchem.com]

- 9. CN103539655A - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. CN102653510A - Production method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Methyl-2-pentenoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2-pentenoic acid in various organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information, a known aqueous solubility value, and a detailed, representative experimental protocol for determining solubility.

Introduction to this compound

This compound is a methyl-branched, unsaturated fatty acid.[1] It is a colorless to pale yellow liquid or solid with a characteristic fruity aroma.[2][3] This compound is utilized in the flavor and fragrance industry and serves as an intermediate in the synthesis of specialty polymers and pharmaceuticals.[1] Understanding its solubility in organic solvents is crucial for its application in chemical synthesis, formulation development, and purification processes.

Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [2][4] |

| Carbon Disulfide | Soluble | [2][4] |

| Ether | Soluble | [2][4] |

| Ethanol | Soluble | [2][4] |

| Organic Solvents (General) | Soluble | [3] |

Table 2: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 25 | 6.3 | [3] |

Note: While water is not an organic solvent, this information is included for comparative purposes.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic acid, such as this compound (which can be solid at room temperature), in an organic solvent. This protocol is a synthesized representation of standard laboratory procedures.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid form)

-

High-purity organic solvent of choice

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Calibrated thermometer

-

Screw-cap glass vials

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a screw-cap glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Place a magnetic stir bar in the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled water bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for reaching equilibrium should be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours in the temperature-controlled bath.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a desiccator can be used for slow evaporation.

-

Once the solvent has completely evaporated, allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the solid residue of this compound.

-

-

Calculation of Solubility:

-